4-Aminopyrimidine-5-carbaldehyde hydrochloride
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Overview
Description
4-Aminopyrimidine-5-carbaldehyde hydrochloride is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 4-position and a formyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the commonly employed methods for the preparation of 4-aminopyrimidine-5-carbaldehyde involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent. This is followed by the substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method includes the formylation of 6-aminopyrimidines, leading to the formation of 4-aminopyrimidin-4(3H)-one-5-carboxaldehydes .
Industrial Production Methods: Industrial production methods for 4-aminopyrimidine-5-carbaldehyde hydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyrimidine-5-carbaldehyde hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkoxides can be used under mild conditions.
Major Products Formed:
Oxidation: 4-Aminopyrimidine-5-carboxylic acid.
Reduction: 4-Aminopyrimidine-5-hydroxymethyl.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-Aminopyrimidine-5-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-aminopyrimidine-5-carbaldehyde hydrochloride involves its interaction with various molecular targets and pathways. The amino and formyl groups on the pyrimidine ring allow it to participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-Aminopyrimidine-5-carboxylic acid
- 4-Aminopyrimidine-5-hydroxymethyl
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
Comparison: 4-Aminopyrimidine-5-carbaldehyde hydrochloride is unique due to the presence of both an amino group and a formyl group on the pyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H6ClN3O |
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Molecular Weight |
159.57 g/mol |
IUPAC Name |
4-aminopyrimidine-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C5H5N3O.ClH/c6-5-4(2-9)1-7-3-8-5;/h1-3H,(H2,6,7,8);1H |
InChI Key |
LRDYPLZOPMIMNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)N)C=O.Cl |
Origin of Product |
United States |
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